- Palladium-Catalyzed Remote Diborylative Cyclization of Dienes with Diborons via Chain Walking, Journal of the American Chemical Society, 2021, 143(46), 19275-19281

Cas no 94242-85-0 (2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane)

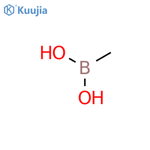

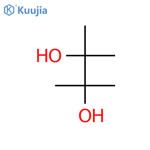

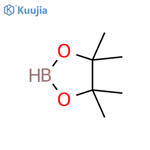

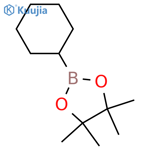

94242-85-0 structure

Nome del prodotto:2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane

Numero CAS:94242-85-0

MF:C7H15BO2

MW:142.003802537918

MDL:MFCD09027082

CID:819884

PubChem ID:11759390

2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane

- Methyl boronic acid pinacol ester

- Methylboronic acid pinacol ester

- 1,3,2-Dioxaborolane, 2,4,4,5,5-pentamethyl-

- AK101378

- MethylboronicAcidPinacolEster

- FCH922926

- EBD214633

- MB06754

- PENTAMETHYL-1,3,2-DIOXABOROLANE

- BC000818

- SY025061

- AB0009840

- ST2403630

- AX8232917

- P2602

- J3.564.400H

- (4,4,5,5-Tetramethyl-1,3,2-diox

- 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane (ACI)

- Pinacol, cyclic methaneboronate (6CI)

- 94242-85-0

- CS-W018635

- EN300-316299

- AKOS006343549

- SCHEMBL14399

- 2-methyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- DS-2394

- DTXSID00471933

- C7H15BO2

- MFCD09027082

- AC-33927

-

- MDL: MFCD09027082

- Inchi: 1S/C7H15BO2/c1-6(2)7(3,4)10-8(5)9-6/h1-5H3

- Chiave InChI: FOQJHZPURACERJ-UHFFFAOYSA-N

- Sorrisi: O1C(C)(C)C(C)(C)OB1C

Proprietà calcolate

- Massa esatta: 142.11651g/mol

- Carica superficiale: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta legami ruotabili: 0

- Massa monoisotopica: 142.11651g/mol

- Massa monoisotopica: 142.11651g/mol

- Superficie polare topologica: 18.5Ų

- Conta atomi pesanti: 10

- Complessità: 127

- Conta atomi isotopi: 0

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conteggio di unità legate in modo Covalent: 1

Proprietà sperimentali

- Colore/forma: No data available

- Densità: 0.88±0.1 g/cm3 (20 ºC 760 Torr),

- Punto di fusione: No data available

- Punto di ebollizione: 35°C/20mmHg(lit.)

- Punto di infiammabilità: 31.3±18.7 ºC,

- Indice di rifrazione: 1.4003 (20 ºC)

- PSA: 18.46000

- LogP: 1.70840

2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Warning

- Dichiarazione di pericolo: H226

- Dichiarazione di avvertimento: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501

- Numero di trasporto dei materiali pericolosi:3272

- Istruzioni di sicurezza: H303+H313+H333

- PackingGroup:III

- Condizioni di conservazione:0-10°C

- Classe di pericolo:3

2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Dati doganali

- CODICE SA:2934999090

- Dati doganali:

Codice doganale cinese:

2934999090Panoramica:

293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD232917-10g |

2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane |

94242-85-0 | 98% | 10g |

¥116.0 | 2024-04-17 | |

| eNovation Chemicals LLC | Y1046076-25g |

2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane |

94242-85-0 | 98%+ | 25g |

$85 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1046076-100g |

2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane |

94242-85-0 | 98%+ | 100g |

$450 | 2023-05-17 | |

| Enamine | EN300-316299-10.0g |

pentamethyl-1,3,2-dioxaborolane |

94242-85-0 | 95.0% | 10.0g |

$1839.0 | 2025-03-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0069-10G |

2,4,4,5,5-pentamethyl-1,3,2-dioxaborolane |

94242-85-0 | 95% | 10g |

¥ 1,590.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0069-5G |

2,4,4,5,5-pentamethyl-1,3,2-dioxaborolane |

94242-85-0 | 95% | 5g |

¥ 957.00 | 2023-04-12 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD232917-5g |

2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane |

94242-85-0 | 98% | 5g |

¥70.0 | 2024-04-17 | |

| Chemenu | CM137049-25g |

2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane |

94242-85-0 | 97% | 25g |

$92 | 2024-07-19 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850736-25g |

Methylboronic Acid Pinacol Ester |

94242-85-0 | ≥97% | 25g |

¥568.80 | 2022-01-12 | |

| TRC | P274395-2.5g |

2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane |

94242-85-0 | 2.5g |

$ 130.00 | 2022-06-03 |

2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 2 - 3 s, rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Calcium hydride Solvents: Pentane

Riferimento

- Addition compounds of alkali metal hydrides. 28. Preparation of potassium dialkoxymonoalkylborohydrides from cyclic boronic esters. A new class of reducing agents, Journal of Organic Chemistry, 1986, 51(3), 337-42

Synthetic Routes 3

Condizioni di reazione

1.1 Solvents: p-Xylene , Benzene-d6 ; rt

Riferimento

- Mechanistic Studies of Copper-Catalyzed Asymmetric Hydroboration of Alkenes, Journal of the American Chemical Society, 2017, 139(36), 12758-12772

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Lithium tert-butoxide Solvents: Methanol , Water ; 48 h, 50 °C

Riferimento

- Method for preparing alkyl borate through boron esterification of alkyl halide without transition metal catalysis, China, , ,

Synthetic Routes 5

Condizioni di reazione

1.1 Catalysts: Calcium hydride Solvents: Pentane

Riferimento

- Calcium Hydride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Lithium tert-butoxide Solvents: Methanol , Water ; 48 h, 50 °C

Riferimento

- Transition-Metal-Free Borylation of Alkyl Iodides via a Radical Mechanism, Organic Letters, 2019, 21(17), 6597-6602

Synthetic Routes 7

Condizioni di reazione

Riferimento

- The Influence of Boryl Substituents on the Formation and Reactivity of Adjacent and Vicinal Free Radical Centers, Journal of the American Chemical Society, 2000, 122(23), 5455-5463

Synthetic Routes 8

Condizioni di reazione

Riferimento

- Method for preparation of 2-trifluoromethyl-4,5-dihydrooxepin derivatives, Japan, , ,

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Diethyl ether ; 48 h, 25 °C

Riferimento

- Suzuki-Miyaura cross-couplings of secondary allylic boronic esters, Chemical Communications (Cambridge, 2012, 48(9), 1230-1232

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Diethyl ether ; 48 h, rt

Riferimento

- Ring-Opening Lithiation-Borylation of 2-Trifluoromethyl Oxirane: A Route to Versatile Tertiary Trifluoromethyl Boronic Esters, Angewandte Chemie, 2020, 59(3), 1187-1191

Synthetic Routes 11

Condizioni di reazione

1.1 Catalysts: 2922856-92-4 (silica supported) Solvents: Cyclooctane ; 16 h, 500 psi, 150 °C

Riferimento

- Silica Supported Organometallic IrI Complexes Enable Efficient Catalytic Methane Borylation, Journal of the American Chemical Society, 2023, 145(14), 7992-8000

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Cyclohexane Catalysts: Diaquatetrakis[μ-[4′-[bis(4′-carboxy[1,1′-biphenyl]-4-yl)phosphino][1,1′-bipheny… (reaction products with di-μ-chlorobis(1,5-cyclooctadiene)diiridium) ; 15 h, 50 bar, 110 °C; cooled

Riferimento

- Metal-Organic Framework Stabilizes a Low-Coordinate Iridium Complex for Catalytic Methane Borylation, Journal of the American Chemical Society, 2019, 141(28), 11196-11203

Synthetic Routes 13

Condizioni di reazione

1.1 Catalysts: Rhodium, [(1,2,3,4,5,6-η)-hexamethylbenzene][(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl… Solvents: Cyclohexane ; 14 h, 3500 kPa, 150 °C

Riferimento

- Catalyst-controlled selectivity in the C-H borylation of methane and ethane, Science (Washington, 2016, 351(6280), 1421-1424

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Calcium hydride Solvents: Pentane

Riferimento

- Calcium hydride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Routes 15

Condizioni di reazione

Riferimento

- Determination of methylboronic acid in teboroxime by capillary gas chromatography, Journal of Chromatography, 1991, 585(2), 348-52

Synthetic Routes 16

Condizioni di reazione

1.1 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: Cyclohexene ; 16 h, 3447 kPa, 150 °C

Riferimento

- Catalytic borylation of methane, Science (Washington, 2016, 351(6280), 1424-1427

2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Raw materials

- Methoxyboronic acid pinacol ester

- Methylboronic acid

- 2,3-Dimethylbutane-2,3-diol

- Borate(1-), tetrakis[3,5-bis(trifluoromethyl)phenyl]-

- Bis(pinacolato)diborane

- Pinacolborane

2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Preparation Products

2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Letteratura correlata

-

Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873

-

Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

94242-85-0 (2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane) Prodotti correlati

- 90084-43-8((1S,2S,6S,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02?]decane)

- 126689-01-8(Cyclopropylboronic acid, pinacol ester)

- 72824-04-5(Allylboronic acid pinacol ester)

- 75927-49-0(Vinylboronic Acid Pinacol Ester)

- 1195-66-0(Methoxyboronic acid pinacol ester)

- 73183-34-3(Bis(pinacolato)diborane)

- 25015-63-8(Pinacolborane)

- 87100-15-0(2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 61676-62-8(2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 96649-78-4(2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Fornitori consigliati

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:94242-85-0)Methyl boronic acid pinacol ester

Purezza:98%

Quantità:Company Customization

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:94242-85-0)2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane

Purezza:99%

Quantità:10.0g

Prezzo ($):199.0